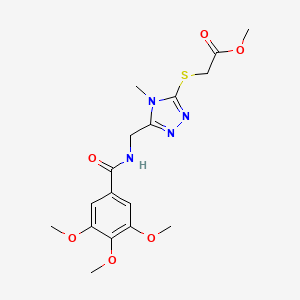

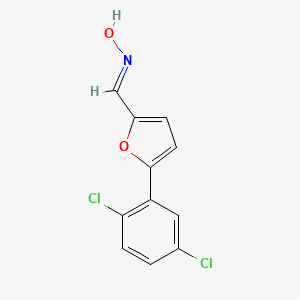

![molecular formula C10H16O2 B2520311 2-Oxaspiro[5.5]undecan-5-one CAS No. 1480805-76-2](/img/structure/B2520311.png)

2-Oxaspiro[5.5]undecan-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Oxaspiro[5.5]undecan-5-one is a spirocyclic compound that is part of a broader class of organic compounds known as spiroketals. These compounds are characterized by their spirocyclic structure, where two rings are joined at a single carbon atom. The spiroketals, including this compound, are of significant interest due to their presence in various natural products and potential applications in the synthesis of pharmaceuticals and pheromones.

Synthesis Analysis

The synthesis of spiroketals, such as 1,7-dioxaspiro[5.5]undecane, has been achieved through several innovative methods. One approach involves intramolecular asymmetric oxyselenenylation, which has been used to synthesize both enantiomers of 1,7-dioxaspiro[5.5]undecane, a compound closely related to this compound . Another method utilizes intramolecular Michael addition to chiral vinylic sulfoxides for enantioselective synthesis . Additionally, a novel Prins cascade cyclization has been developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, showcasing the versatility of spirocyclic synthesis strategies .

Molecular Structure Analysis

The molecular structure of spiroketals, including this compound, has been extensively studied using various analytical techniques. High field NMR investigations, mass spectrometry (including FAB, MALDI, and ESI-MS), and solid-state X-ray diffractometry have been employed to elucidate the structural details of macrocycles containing tetraoxaspiro[5.5]undecane units . These studies provide valuable insights into the three-dimensional arrangement of atoms within the spirocyclic framework.

Chemical Reactions Analysis

Spirocyclic compounds like this compound can undergo a range of chemical reactions. For instance, the synthesis of various functionalized 1,4,7,10-tetraoxaspiro[5.5]undecanes has been described, demonstrating the ability to selectively modify the side chains of these molecules . Furthermore, the regioselective deoxygenation of hydroxy-substituted spiroketals has been accomplished, highlighting the potential for chemical transformations at specific positions within the spirocyclic structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiroketals are influenced by their unique molecular architecture. The synthesis of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones illustrates the reactivity of spirocyclic compounds under refluxing conditions without the need for a catalyst . Additionally, the development of a new spirocyclization reaction for synthesizing 1,7-dioxaspiro[5.5]undecanes and 1-oxa-7-thiaspiro[5.5]undecanes from exo-glycal in the presence of Lewis acid highlights the influence of reaction conditions on the synthesis of spirocyclic compounds .

Scientific Research Applications

Pharmacological Properties and Therapeutic Efficacy

Oxaprozin, a drug related to anti-inflammatory applications, has been studied for its pharmacodynamic and pharmacokinetic properties. It offers the convenience of once-daily administration for treating rheumatic and inflammatory conditions. Its effectiveness is comparable to other non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects, highlighting its potential as a useful alternative in treating painful conditions (Todd & Brogden, 1986).

Drug Development and R&D Productivity

The drug development process, including the importance of selecting the right compounds for development, has been extensively reviewed. A framework was proposed based on the five most important technical determinants of project success and pipeline quality, underscoring the significance of choosing compounds with the right safety and commercial potential. This approach is applied to guide R&D teams in improving productivity, which is crucial for the pharmaceutical industry (Cook et al., 2014).

Analytical Methods and Quality Control

The development of analytical methods for pharmaceuticals like oxytetracycline, an antibiotic, emphasizes the importance of ensuring drug quality and efficacy. High-performance liquid chromatography (HPLC) is highlighted as a widely used technique for analyzing drugs in biological samples and pharmaceutical products. Such analytical techniques are vital for the pharmaceutical industry's quality control and pharmacokinetic monitoring (Sversut et al., 2017).

Synthetic Approaches and Biological Significance

Research on heterocyclic compounds, such as oxazolone moieties, provides insights into synthetic approaches and their pharmacological significance. Oxazolones, with their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, exemplify the therapeutic potential of chemical compounds synthesized through various routes. These studies underline the importance of chemical synthesis in developing new drugs with significant therapeutic value (Kushwaha & Kushwaha, 2021).

Safety and Hazards

The safety information for 2-Oxaspiro[5.5]undecan-5-one includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety measures that should be taken when handling the compound.

properties

IUPAC Name |

2-oxaspiro[5.5]undecan-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-9-4-7-12-8-10(9)5-2-1-3-6-10/h1-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSERSPURUBLYJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)COCCC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate](/img/structure/B2520231.png)

![2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-methylbenzenesulfonamido]propyl}amino)acetic acid](/img/structure/B2520234.png)

![[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2520237.png)

![1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2520242.png)

![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2520243.png)

![Ethyl 10-cyano-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-11-carboxylate](/img/structure/B2520245.png)

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one](/img/structure/B2520246.png)

![N-(3-chlorophenyl)-2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2520250.png)